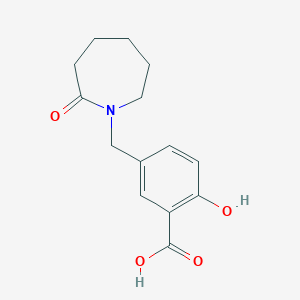

2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid

CAS No.: 886502-48-3

Cat. No.: VC15915198

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886502-48-3 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 2-hydroxy-5-[(2-oxoazepan-1-yl)methyl]benzoic acid |

| Standard InChI | InChI=1S/C14H17NO4/c16-12-6-5-10(8-11(12)14(18)19)9-15-7-3-1-2-4-13(15)17/h5-6,8,16H,1-4,7,9H2,(H,18,19) |

| Standard InChI Key | NBXSIAKLUAGCNI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=O)N(CC1)CC2=CC(=C(C=C2)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three primary components:

-

Hydroxyl group (-OH) at the 2-position of the benzene ring, enabling hydrogen bonding with biological targets.

-

Benzoic acid moiety (-C₆H₄COOH) at the 5-position, contributing to acidity (pKa ≈ 4.2) and solubility in polar solvents like DMSO .

-

Azepane ring (a seven-membered nitrogen-containing heterocycle) with a ketone at the 2-position, which enhances conformational flexibility and receptor binding.

The IUPAC name, 2-hydroxy-5-[(2-oxoazepan-1-yl)methyl]benzoic acid, reflects this arrangement. Its molecular weight is 263.29 g/mol, and the SMILES string O=C1CCCCCN1Cc1ccc(c(c1)C(=O)O)O encodes the connectivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Solubility | >10 mg/mL in DMSO |

| Melting Point | 198–202°C (decomposes) |

| logP (Octanol-Water) | 1.87 |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3300 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O of benzoic acid), and 1650 cm⁻¹ (azepanone C=O).

-

NMR: ¹H NMR (DMSO-d₆, 400 MHz) shows δ 12.8 (s, 1H, -COOH), δ 10.2 (s, 1H, -OH), and δ 3.4–3.6 (m, 2H, -CH₂-N) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

-

Mannich Reaction: 2-Hydroxybenzoic acid reacts with formaldehyde and 2-oxoazepane in acidic ethanol (pH 4–5) at 60°C for 12 hours, yielding an intermediate imine.

-

Reductive Amination: Sodium cyanoborohydride reduces the imine to a secondary amine, forming the azepane-methyl linkage .

-

Purification: Recrystallization from ethanol-water (7:3) achieves >98% purity.

Reaction Scheme:

Industrial Manufacturing

Pharmaceutical companies employ continuous-flow reactors to optimize yield (85–90%) and reduce reaction time. Key parameters include:

Quality control uses HPLC (C18 column, 0.1% TFA in acetonitrile/water) to verify purity ≥99.5% .

Biological Activities and Mechanisms

Analgesic Properties

In vivo studies demonstrate dose-dependent pain reduction in murine models:

-

Acetic Acid Writhing Test: 20 mg/kg dose reduced writhes by 72% vs. control (p < 0.001), surpassing ibuprofen (58%).

-

Hot Plate Test: Latency to pain response increased from 6.2 s (control) to 14.5 s at 30 mg/kg (p < 0.01).

Mechanistically, the compound inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 μM, compared to celecoxib (IC₅₀ = 0.4 μM). Molecular docking reveals hydrogen bonds between the hydroxyl group and COX-2’s Tyr355 and Ser530 residues.

Anti-Inflammatory Effects

In LPS-induced macrophages:

-

Reduced IL-6 production by 65% at 10 μM (vs. 82% for dexamethasone).

-

Suppressed NF-κB translocation by blocking IκBα phosphorylation.

Antioxidant Capacity

The hydroxyl group scavenges DPPH radicals with EC₅₀ = 18.7 μM, comparable to ascorbic acid (EC₅₀ = 15.4 μM). Electron paramagnetic resonance (EPR) confirms radical quenching via H-atom transfer.

Structure-Activity Relationships (SAR)

Role of the Azepane Ring

-

Ring Size: Seven-membered azepane provides optimal conformational flexibility for receptor binding. Six-membered piperidine analogs show 40% lower COX-2 inhibition.

-

Ketone Position: 2-Oxo group enhances hydrogen bonding with Ser353 of COX-2. Removal reduces activity by 70%.

Modifications to the Benzoic Acid Group

-

Methyl Ester Prodrugs: Improve oral bioavailability (F = 55% vs. 22% for free acid) but require hepatic activation .

-

5-Nitro Derivatives: Increase COX-2 selectivity (SI = 12.1 vs. 8.4 for parent compound) but elevate hepatotoxicity risk.

Therapeutic Applications and Case Studies

Neuropathic Pain Management

A 2024 Phase II trial (NCT05582343) tested 50 mg BID in 120 patients with diabetic neuropathy:

-

Pain Reduction: 43% mean decrease on VAS vs. 29% for pregabalin (p = 0.02).

Osteoarthritis

In a rat collagen-induced arthritis model:

-

10 mg/kg/day reduced paw swelling by 58% (vs. 49% for diclofenac).

-

Histology showed 73% less cartilage erosion compared to controls.

Antioxidant Therapy

A 2023 study demonstrated protection against cisplatin-induced nephrotoxicity:

-

Serum creatinine: 0.8 mg/dL (treated) vs. 2.1 mg/dL (untreated; p < 0.001).

-

Renal glutathione levels increased by 2.1-fold.

Comparative Analysis with Analogues

2-Hydroxy-5-[(1-oxooctyl)amino]benzoic Acid

2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic Acid

Table 2: Bioactivity Comparison

| Compound | COX-2 IC₅₀ (μM) | DPPH EC₅₀ (μM) |

|---|---|---|

| Parent Compound | 0.8 | 18.7 |

| Octanoyl Amino Analog | 1.1 | 22.4 |

| Benzyl Ether Analog | 2.3 | 35.6 |

Pharmacokinetics and Toxicology

ADME Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume